2-(1-氧代吡啶-2-基)-1,1,3,3-四甲基异硫脲四氟硼酸盐

描述

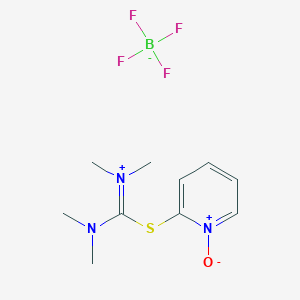

2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate (TMTU) is a highly reactive organic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used to synthesize a variety of compounds, as well as to modify and catalyze chemical reactions. TMTU has been used in a wide range of laboratory experiments, including organic synthesis, biochemistry, and molecular biology.

科学研究应用

伯酰胺的合成: 已发现 TOTT 及其六氟磷酸盐对应物 (HOTT) 对伯酰胺的快速高产制备有效。该过程涉及与羧酸和氯化铵的反应,具有化学选择性,避免了敏感官能团的不希望的氨解 (Bailén et al., 2000).

肽偶联化学: TOTT 和 HOTT 与其他硫脲盐一起,已用于肽偶联化学,无论是在溶液中还是在固相上。2-巯基吡啶-1-氧化物(这些盐的前体)也用作该背景下的减少外消旋化的添加剂 (Albericio et al., 2001).

金属配合物中的单分子磁体行为: 涉及 TOTT 基配合物的研究有助于研究单分子磁体 (SMM) 行为。该化合物在研究具有独特磁性的镧系离子单核配合物方面发挥了作用 (Jung et al., 2014).

水氧化催化: TOTT 相关的配体因其催化水氧化的潜力而受到研究。研究表明,当这些配体与某些金属配合物反应时,可以帮助有效氧化水,有助于可持续能源的开发 (Wickramasinghe et al., 2015).

四唑基吡啶的光化学: 已经研究了与 TOTT 在结构上相关的四唑基吡啶化合物的な光化学行为。这项研究提供了对这些化合物在不同条件下的光化学反应和稳定性的见解 (Pagacz-Kostrzewa et al., 2011).

硫醇氧化为二硫化物: TOTT 类似物已用于将硫醇有效氧化为二硫化物。该过程在温和且无金属的条件下发生,突出了该化合物在有机合成中的实用性 (Samanta et al., 2016).

新型苯甲酰胺的合成: 在新型苯甲酰胺衍生物的合成中,TOTT 相关的离子液体已被用作有效的介质。这种方法具有收率高、环境友好和条件温和等优点 (Satyanarayana et al., 2021).

作用机制

Target of Action

TOTT, also known as “S-(1-Oxido-2-pyridyl)-N,N,N’,N’-tetramethylthiuronium tetrafluoroborate” or “2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate”, primarily targets the telomerase reverse transcriptase (TERT) . TERT is a core catalytic subunit of the telomerase enzyme, which is responsible for maintaining telomere length and genomic integrity . The expression level of TERT decreases with age, especially during natural aging or the occurrence of age-related diseases such as Alzheimer’s disease .

Mode of Action

TOTT acts as a TERT activator compound (TAC) . It enhances TERT transcription in adult human and mouse cells, restoring it to physiological expression levels seen in young cells . This promotes telomere synthesis, reduces DNA damage signals at the telomeres, and reverses cellular aging .

Biochemical Pathways

TOTT influences several biochemical pathways. It activates the MEK/ERK/AP-1 cascade , upregulating TERT transcription . TOTT also upregulates DNMT3B-mediated promoter hypermethylation to silence the expression of p16INK4a, an important aging-related factor . When expressed in aging cells, p16INK4a inhibits cell division and induces cellular aging .

Pharmacokinetics

It is noted that tott is easily absorbed by various tissues in the body, including the central nervous system . This suggests that TOTT may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies are needed to confirm this.

Result of Action

TOTT has significant molecular and cellular effects. It reverses cellular aging by enhancing TERT transcription and promoting telomere synthesis . In aging animal models, restoring TERT levels reduces cellular aging and tissue inflammation, stimulates the formation of new neurons, improves memory, and enhances neuromuscular function, thereby increasing strength and coordination .

Action Environment

The action of TOTT is influenced by the cellular environment. For instance, the effectiveness of TOTT in reversing aging and improving memory and muscle performance may be influenced by factors such as the health status of the individual, the presence of other medications, and the individual’s genetic makeup . .

属性

IUPAC Name |

[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3OS.BF4/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLFXDQURZVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441572 | |

| Record name | TOTT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate | |

CAS RN |

255825-38-8 | |

| Record name | TOTT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

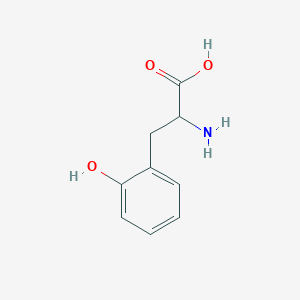

![2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B556772.png)